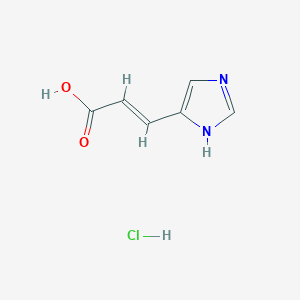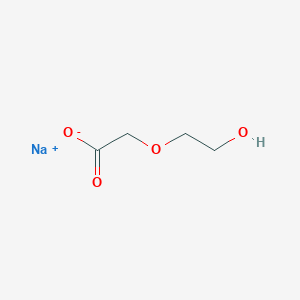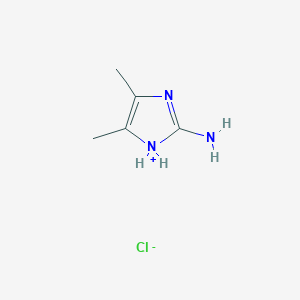
2-Fluoro-2-phenylacetonitrile
Overview
Description
2-Fluoro-2-phenylacetonitrile is an organic compound with the molecular formula C8H6FN It is a derivative of phenylacetonitrile, where a fluorine atom is substituted at the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-2-phenylacetonitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with a fluorinating agent. For instance, the reaction of benzyl cyanide with Selectfluor® in the presence of a base can yield this compound . Another method involves the use of fluorinated pyridines as intermediates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced fluorinating agents can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-2-phenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or esters.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 2-phenylacetonitrile derivatives.
Reduction: 2-Fluoro-2-phenylethylamine.
Oxidation: 2-Fluoro-2-phenylacetic acid or its esters.
Scientific Research Applications
2-Fluoro-2-phenylacetonitrile has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-fluoro-2-phenylacetonitrile involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to enzymes or receptors. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that interact with biological molecules .
Comparison with Similar Compounds
Phenylacetonitrile: Lacks the fluorine substitution, resulting in different reactivity and applications.
2-Hydroxyimino-2-phenylacetonitrile: Contains an oxime group, offering different chemical properties and uses.
3-(Trifluoromethyl)phenylacetonitrile: Has a trifluoromethyl group, which significantly alters its chemical behavior and applications.
Uniqueness: 2-Fluoro-2-phenylacetonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
2-fluoro-2-phenylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKQLRDKQOEOGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-3-phenyl-4-[(thiophen-2-ylmethylamino)methylidene]-1H-pyrazol-5-one](/img/structure/B7952075.png)

![[(5-chloro-7-methyl-2-oxoindol-3-yl)amino]thiourea](/img/structure/B7952086.png)
![1-[(5-chloro-7-methyl-2-oxoindol-3-yl)amino]-3-prop-2-enylthiourea](/img/structure/B7952091.png)






![Methyl 3-(5-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)prop-2-enoate](/img/structure/B7952123.png)



